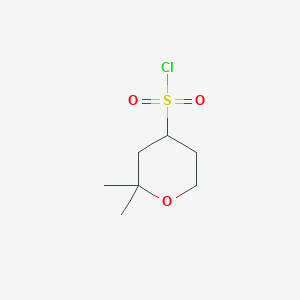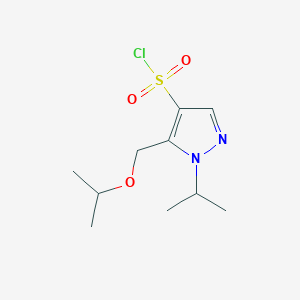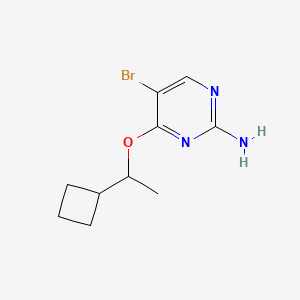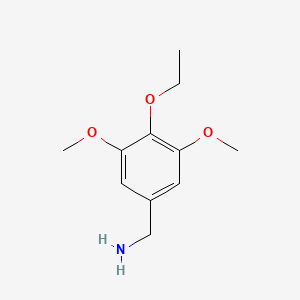
2,2-Dimethyloxane-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyloxane-4-sulfonyl chloride is a chemical compound with the CAS Number: 1341861-77-5 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2,2-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyloxane-4-sulfonyl chloride is 1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Relevant Papers There are several papers related to 2,2-Dimethyloxane-4-sulfonyl chloride. For instance, Sigma-Aldrich provides related peer-reviewed papers, technical documents, and similar products . Other papers discuss the synthesis strategies of benzoxazoles and the employment of a chloride or fluoride salt fuel system . These papers could provide further insights into the properties and applications of 2,2-Dimethyloxane-4-sulfonyl chloride.
Applications De Recherche Scientifique
Synthesis of Hexahydroquinolines
2,2-Dimethyloxane-4-sulfonyl chloride plays a crucial role in the synthesis of hexahydroquinolines, a class of compounds significant for their biological activity. Research demonstrates the use of related sulfonic acid functionalized ionic liquids as catalysts for the efficient synthesis of these compounds. These catalysts facilitate the one-pot multi-component condensation of arylaldehydes with dimedone and other reagents, highlighting the importance of sulfonyl chloride derivatives in organic synthesis (Khazaei et al., 2013).
Development of Fluorescent Sensors
Sulfonyl chloride derivatives, similar to 2,2-Dimethyloxane-4-sulfonyl chloride, are instrumental in developing fluorescent sensors for detecting metal ions. A study detailed the synthesis of a fluorescent compound via the reaction of dansyl sulfonyl chloride with an amine chain, demonstrating selective sensitivity to antimony and thallium metals. This highlights the potential of sulfonyl chloride derivatives in environmental monitoring and biological applications (Qureshi et al., 2019).
Molecular Mechanism Studies
Research into the molecular mechanisms of solvated ions in solvents like dimethyl sulfoxide (DMSO) provides insights into the interactions and behaviors of related sulfonyl chloride compounds in various solvents. Studies on the solvation structure of halide ions in DMSO reveal the interactions between charged species and the solvent, which is crucial for understanding the reactivity and stability of sulfonyl chloride derivatives in different chemical environments (Wakabayashi et al., 2004).
Antioxidant Property Exploration
Explorations into the antioxidant properties of DMSO, a solvent often used with sulfonyl chloride derivatives, underscore the importance of understanding the solvent effects in the development and evaluation of antioxidants. This research is pivotal for pharmaceutical and biochemical applications, where sulfonyl chloride derivatives might play a role as intermediates or final products (Sanmartín-Suárez et al., 2011).
Organic Synthesis
The role of DMSO as a synthon in organic chemistry extends to the utility of sulfonyl chloride derivatives in various synthetic transformations. This involves using dimethyl sulfoxide-based methylthiomethylation, methylation, and other reactions, highlighting the versatility of sulfonyl chloride derivatives in contributing to the synthesis of a wide range of organic compounds (Jones-Mensah et al., 2016).
Propriétés
IUPAC Name |
2,2-dimethyloxane-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLCXFLJNOPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)


![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)
![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)


![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)
![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)
![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)
![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
